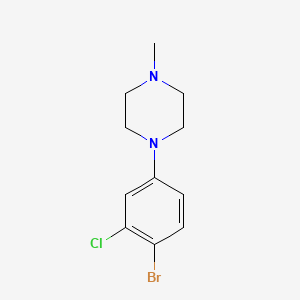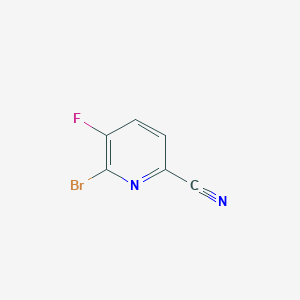
6-Bromo-5-fluoropicolinonitrile
Descripción general
Descripción
6-Bromo-5-fluoropicolinonitrile is a heterocyclic aromatic compound with the molecular formula C(_6)H(_2)BrFN(_2). It is a derivative of picolinonitrile, where the bromine and fluorine atoms are substituted at the 6th and 5th positions, respectively.
Aplicaciones Científicas De Investigación
6-Bromo-5-fluoropicolinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromo-5-fluoropicolinonitrile can be synthesized through several methods, including:
Halogenation of Picolinonitrile: This involves the selective bromination and fluorination of picolinonitrile. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated picolinonitrile in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-fluoropicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Halogenating Agents: Such as bromine and fluorine sources, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted picolinonitrile derivatives, while substitution reactions can yield a wide range of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-fluoropicolinonitrile: Similar in structure but with the positions of bromine and fluorine atoms swapped.
3-Bromo-5-fluoropicolinonitrile: Another derivative with different substitution patterns.
Uniqueness
6-Bromo-5-fluoropicolinonitrile is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Propiedades
IUPAC Name |
6-bromo-5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTMUISIEIYTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


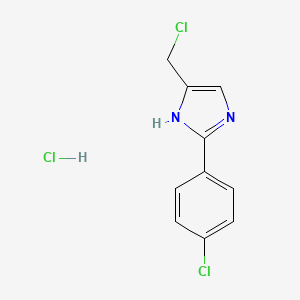
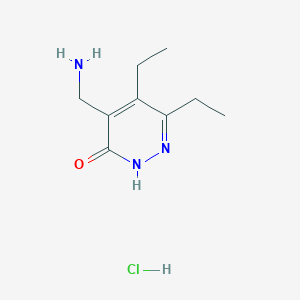


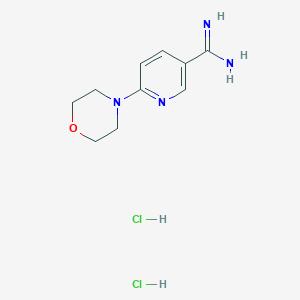

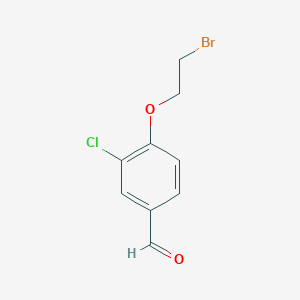
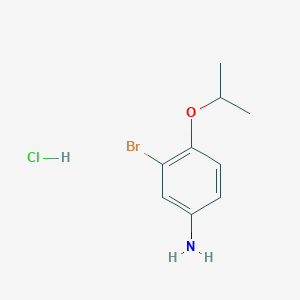


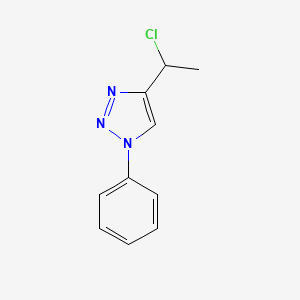

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
